CID 10925025
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 10925025 is a unique chemical compound with a variety of applications in scientific research and industry
Vorbereitungsmethoden
The synthesis of CID 10925025 involves several steps, including specific reaction conditions and industrial production methods. The synthetic routes typically involve the use of cyclodextrins for the formation of inclusion complexes . The preparation methods are designed to ensure the stability and purity of the compound, making it suitable for various applications.
Analyse Chemischer Reaktionen
CID 10925025 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified chemical properties.
Wissenschaftliche Forschungsanwendungen
CID 10925025 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is utilized for studying molecular interactions and pathways. In medicine, it has potential therapeutic applications due to its unique chemical properties . Additionally, it is used in industrial processes for the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of CID 10925025 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
CID 10925025 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or properties, such as CID 2244 (aspirin) and CID 5161 (salicylsalicylic acid) . The comparison reveals that this compound has distinct features that make it suitable for specific applications, setting it apart from other compounds in its class.
Eigenschaften
Molekularformel |
CHCl6Si3 |
---|---|
Molekulargewicht |
310.0 g/mol |
InChI |
InChI=1S/CHCl6Si3/c2-8(3)1(9(4)5)10(6)7/h1H |
InChI-Schlüssel |
UVYRRBPRLXNODC-UHFFFAOYSA-N |
Kanonische SMILES |
C([Si](Cl)Cl)([Si](Cl)Cl)[Si](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.